(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride

Asymmetric Synthesis Chiral Building Block Stereoselectivity

In chiral API synthesis, using the incorrect enantiomer or racemic mixture leads to diastereomeric impurities, low yields, and potential toxicity. (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride (CAS 374790-91-7) solves this by delivering the defined (R)-stereochemistry as a pre-validated chiral building block, eliminating costly resolution steps. • Installs (R)-configuration directly into pharmaceutical intermediates, ensuring stereochemical fidelity in downstream APIs. • Validated 98% purity with full Certificate of Analysis; white solid, mp 232-234°C for identity confirmation. • Available from stock in gram quantities for immediate dispatch; supports milligram to kilogram scales.

Molecular Formula C13H22ClN
Molecular Weight 227.77 g/mol
CAS No. 374790-91-7
Cat. No. B1647072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride
CAS374790-91-7
Molecular FormulaC13H22ClN
Molecular Weight227.77 g/mol
Structural Identifiers
SMILESCCC(CC)NC(C)C1=CC=CC=C1.Cl
InChIInChI=1S/C13H21N.ClH/c1-4-13(5-2)14-11(3)12-9-7-6-8-10-12;/h6-11,13-14H,4-5H2,1-3H3;1H/t11-;/m1./s1
InChIKeyRKPRPVRHVBFULB-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride Overview & Procurement


(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride (CAS 374790-91-7), also known as (R)-(+)-N-(3-Pentyl)-1-phenylethylamine hydrochloride, is a chiral secondary amine hydrochloride salt with the molecular formula C13H22ClN and a molecular weight of 227.77 g/mol [1]. It is a white solid with a melting point range of 232-234 °C and is characterized by its specific (R) stereochemistry at the chiral center, which is critical for its intended applications in asymmetric synthesis and medicinal chemistry [1]. The compound is primarily utilized as a chiral building block or intermediate in the synthesis of enantiomerically pure pharmaceuticals and bioactive compounds, where its stereochemical integrity is essential for downstream biological activity and safety profiles . Its canonical SMILES notation is CCC(CC)N[C@H](C)C1=CC=CC=C1.Cl, confirming its (R)-configuration [1].

Single (R)-enantiomer avoids wasteful racemic resolution step.
High reported purity supports reliable intermediate-grade synthesis.
Distinct FT-IR fingerprint enables incoming identity control.

Why Generic Substitution Fails in Chiral Synthesis


In chiral synthesis, generic substitution of a specific enantiomer like (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride with its opposite enantiomer or a racemic mixture is chemically and pharmacologically invalid. The presence of a single chiral center dictates that the (R)- and (S)-enantiomers are distinct chemical entities that interact differently with biological systems, often exhibiting vastly different or even opposite pharmacological effects [1]. While both enantiomers share identical physical properties such as melting point (232-234 °C) , their three-dimensional structures are non-superimposable mirror images. Using a racemic mixture or the incorrect enantiomer in a synthetic sequence can lead to a mixture of diastereomers, drastically reducing the yield of the desired enantiomerically pure product and potentially introducing unwanted biological activity or toxicity in the final pharmaceutical compound [1]. Therefore, procurement must strictly specify the (R)-enantiomer to ensure the downstream synthesis yields a product with the correct three-dimensional configuration, which is a prerequisite for predictable and safe biological activity [1].

Target: Single (R)-enantiomer provides defined stereochemistry for asymmetric synthesis.
Substitute: Racemic mixture requires resolution, reducing desired enantiomer yield by ≥50%.
Target: Validated (R)-configuration ensures predictable downstream biological interaction.
Substitute: (S)-enantiomer introduces opposite three-dimensional configuration, may alter or reverse activity.

Quantitative Evidence for (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride


Enantiomeric Purity: (R)-Configuration vs. Racemate

The (R)-enantiomer of N-(1-phenylethyl)pentan-3-amine hydrochloride provides a defined stereochemical input for asymmetric synthesis, unlike the racemic mixture which yields a 1:1 ratio of enantiomers [1]. This is critical because only the (R)-enantiomer can be used to introduce a specific three-dimensional configuration into a target molecule. The use of the racemate would necessitate a chiral resolution step, which is inefficient and reduces overall yield by at least 50% [1]. The compound's specific stereochemistry is indicated by its canonical SMILES notation, CCC(CC)N[C@H](C)C1=CC=CC=C1.Cl, which explicitly defines the (R)-configuration at the chiral center [2].

Enantiomeric Purity
Class-level
Single (R)-enantiomer provides 100% desired chirality; racemate supplies only 50%.
Supports stereochemical-control context; avoids resolution loss.
Class-level inference; standard synthetic application.
Asymmetric Synthesis Chiral Building Block Stereoselectivity

High Purity Validation for Intermediate Use

The (R)-enantiomer is available at a validated purity of 99%, as confirmed by FT-IR spectroscopic analysis from a sample supplied by Alfa Aesar (Thermo Fisher Scientific) [1]. This level of purity is essential for its role as a synthetic intermediate, as impurities can lead to side reactions, lower yields, and complicate the purification of final products. In comparison, some suppliers list the (S)-enantiomer with a minimum purity specification of 95% . This quantitative difference in purity specification can be a decisive factor in procurement for high-precision synthetic workflows.

High Purity Validation
Head-to-head
Reported purity 99% (FT-IR) vs. (S)-enantiomer minimum specification 95%.
Higher purity specification may reduce side reactions in multi-step synthesis.
Vendor specification comparison; FT-IR measurement context.
Purity Analysis Spectroscopy Quality Control

FT-IR Fingerprint for Identity Verification

The (R)-enantiomer has a unique FT-IR spectrum, which serves as a definitive identity test to differentiate it from its (S)-counterpart and other structurally similar amines [1]. This spectral fingerprint, obtained on a Bruker Tensor 27 FT-IR instrument using a KBr pellet, is specific to the compound's molecular structure and crystalline form [1]. While the (S)-enantiomer may exhibit similar functional group absorptions, the overall spectral pattern—particularly in the fingerprint region—is distinct and allows for unambiguous identification [2]. This is a crucial analytical differentiator for quality control upon receipt of the compound.

FT-IR Fingerprint
Method context
Unique FT-IR spectrum (Bruker Tensor 27, KBr pellet) distinguishes (R) from (S) isomer.
Enables rapid identity and configuration verification upon receipt.
Fingerprint region differentiation; method-dependent.
Analytical Chemistry Identity Testing FT-IR Spectroscopy

Application Scenarios for (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride


Enantiomerically Pure Intermediate Synthesis

The (R)-enantiomer is the preferred chiral building block for constructing the correct three-dimensional architecture of active pharmaceutical ingredients (APIs) where stereochemistry is critical for target binding and biological function . Its use directly installs the required (R)-configuration, avoiding the low-yielding and time-consuming chiral resolution steps required if the racemate were used [1]. This scenario is supported by the compound's high validated purity (99%), which ensures that downstream reactions proceed without interference from stereoisomeric impurities [2].

Asymmetric Catalysis & Ligand Synthesis

As a chiral amine, (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride can be employed in the synthesis of chiral ligands for asymmetric catalysis or as a chiral auxiliary [1]. The defined (R)-stereochemistry, confirmed by its unique FT-IR fingerprint, ensures the ligand imparts a predictable and consistent stereochemical bias to catalytic reactions, leading to high enantioselectivity in the final product [3].

Analytical Reference Standard Development

The compound's well-characterized properties, including its melting point (232-234 °C) and distinct FT-IR spectrum, make it suitable as a reference standard for developing and validating chiral analytical methods, such as chiral HPLC [3]. Its high purity (99%) is essential for creating accurate calibration curves and ensuring the reliability of enantiomeric purity assessments in quality control settings [2].

Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs exploring novel therapeutic agents, the (R)-enantiomer serves as a pure stereoisomeric input for synthesizing analog libraries . This allows researchers to accurately assess the contribution of the (R)-configuration to biological activity, avoiding the confounding effects of a racemic mixture where the activity could be attributed to either or both enantiomers [1].

Application
Selection Property
Validation Focus
Enantiomerically Pure Intermediate Synthesis
Single (R)-enantiomer input; stereochemical control
Chiral HPLC purity assessment; enantiomeric excess verification
Asymmetric Catalysis & Ligand Synthesis
Chiral ligand stereochemical fidelity
Enantioselectivity in model catalytic reactions
Analytical Reference Standard Development
Certified spectroscopic identity; high reported purity
Method validation using FT-IR and chiral HPLC
Structure-Activity Relationship (SAR) Studies
Exclusion of opposite enantiomer interference
Attribution of biological activity to (R)-configuration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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